3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine
Description
3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at positions 3, 5, and 7. The phenyl group at position 3, propyl chain at position 5, and piperidin-1-yl moiety at position 7 contribute to its unique physicochemical and biological properties.
Properties
IUPAC Name |
3-phenyl-7-piperidin-1-yl-5-propylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-2-9-17-14-19(23-12-7-4-8-13-23)24-20(22-17)18(15-21-24)16-10-5-3-6-11-16/h3,5-6,10-11,14-15H,2,4,7-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGKSLQHVIKDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted pyrazole with a piperidinyl-substituted pyrimidine under reflux conditions can yield the desired compound. The reaction conditions often involve the use of solvents like pyridine and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Position 3
- Chlorine’s electron-withdrawing nature may alter electronic distribution, affecting binding to targets like kinases or enzymes .
Substituent Effects on Position 5
- 5-Amino-3-arylpyrazolo[1,5-a]pyrimidines: Derivatives with amino groups at position 5 (e.g., 5-amino-3-(2-pyridyl)pyrazolo[1,5-a]pyrimidines) exhibit nanomolar inhibitory activity against corticotropin-releasing factor (CRF) receptors. The amino group facilitates hydrogen bonding with biological targets, which the propyl group in the target compound lacks, suggesting divergent therapeutic applications . 5-Methyl analogs: Shorter alkyl chains (methyl vs.
Substituent Effects on Position 7
- 7-Trifluoromethyl derivatives: Electron-withdrawing groups like CF₃ (e.g., 5-cyclopropyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine) increase electrophilicity, which may enhance reactivity in covalent binding to targets but reduce bioavailability due to higher polarity .
Combined Substituent Effects
- 5,7-Dialkylpyrazolo[1,5-a]pyrimidines :
- Optimal inhibition of cAMP phosphodiesterase (PDE) is achieved with 5,7-di-n-propyl groups, as seen in compound 5e (Ki = 0.12 µM for heart PDE). The target compound’s 5-propyl and 7-piperidinyl groups may mimic this steric profile while introducing nitrogen-based hydrogen bonding via piperidine .
- 5-(1H-Indol-4-yl)-7-morpholinyl derivatives : Bulky aromatic groups at position 5 (e.g., indole) combined with morpholine at position 7 improve selectivity for kinases like Flt-3, suggesting that the target compound’s phenyl and piperidinyl groups may prioritize different target classes .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, enzyme inhibitor, and anti-inflammatory agent, among other therapeutic applications.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines possess significant anticancer properties. Specifically, compounds within this class have been shown to inhibit various cancer cell lines effectively. For instance, studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can act as dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) with IC50 values ranging from 0.3 to 24 µM. Notably, one compound in this series was reported to significantly inhibit tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration and cycle progression .
Enzyme Inhibition
The compound is also recognized for its ability to inhibit specific enzymes. Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells and has therapeutic implications in cancer treatment .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. Studies have shown that similar compounds can reduce inflammation in various models, suggesting that this compound may be beneficial in treating inflammatory diseases .
Pharmacological Profile
The pharmacological profile of this compound includes:
| Activity | Description |
|---|---|
| Anticancer | Inhibits growth and induces apoptosis in cancer cells (e.g., MCF-7 model) |
| Enzyme Inhibition | Acts as a CDK inhibitor; potential for reducing cell proliferation |
| Anti-inflammatory | Reduces inflammation; potential applications in inflammatory diseases |
| Antimicrobial | Some derivatives show activity against bacterial strains |
Synthesis and Structure-Activity Relationship (SAR)
Research has focused on the synthesis of various derivatives of pyrazolo[1,5-a]pyrimidines to explore their biological activities. The structural modifications at positions 3, 5, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold have been correlated with enhanced potency against specific biological targets. For example, the introduction of a piperidine moiety at position 7 has been shown to increase lipophilicity and improve interactions with hydrophobic pockets within target proteins .
Comparative Studies
Comparative studies have highlighted the efficacy of this compound against other known pyrazole derivatives. For instance:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 3-Phenyl-7-(piperidin-1-yl)-5-propyl | 0.3 - 24 | Dual EGFR/VGFR2 inhibitor |
| Phenylbutazone | N/A | Anti-inflammatory |
| Other pyrazole derivatives | Variable | Antimicrobial/antifungal activities |
These findings suggest that structural modifications can significantly influence the biological activity and selectivity of pyrazolo[1,5-a]pyrimidine derivatives.
Q & A
Q. What are the common synthetic routes for 3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of 3-aminopyrazole precursors with 1,3-dicarbonyl equivalents. For example, a one-pot regioselective synthesis using a novel catalyst enables efficient construction of the pyrazolo[1,5-a]pyrimidine core . Optimization may include solvent selection (e.g., ethanol/DMF mixtures for crystallization ), catalyst screening (e.g., acid or base catalysts for regioselectivity ), and temperature control during reflux steps (e.g., 5–6 hours at 80–100°C ). Piperidine, a common reagent for introducing the 7-piperidinyl group, may require substitution in regions with restricted access due to regulatory concerns; alternatives like morpholine derivatives could be explored .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) resolve structural ambiguities in substituted pyrazolo[1,5-a]pyrimidines?
Structural confirmation relies on multi-modal characterization:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and piperidinyl CH2/CH3 protons (δ 1.5–3.0 ppm). Coupling patterns distinguish regioisomers (e.g., pyrimidine vs. pyrazole ring protons) .
- IR : Absorptions near 1600–1650 cm⁻¹ confirm C=N/C=O groups, while NH stretches (3300–3400 cm⁻¹) indicate amine substituents .
- MS : Molecular ion peaks (e.g., m/z 350–400 for mid-sized derivatives) and fragmentation patterns validate the core structure .
For complex cases, single-crystal X-ray diffraction (as in ) provides definitive stereochemical assignments.
Advanced Research Questions
Q. How do substituent variations at positions 3, 5, and 7 influence biological activity, and what experimental frameworks are used to evaluate structure-activity relationships (SAR)?
Substituents critically modulate bioactivity:
- Position 7 : Piperidinyl groups enhance lipophilicity and receptor binding (e.g., benzodiazepine receptor affinity ). Comparative studies with morpholine or pyrrolidine analogs can isolate steric/electronic effects.
- Position 5 : Propyl chains may improve membrane permeability versus methyl groups, as seen in antitrypanosomal analogs .
- Position 3 : Aryl groups (e.g., phenyl) contribute to π-π stacking in enzyme active sites (e.g., kinase inhibition ).
Methodology : - In vitro assays : Test derivatives against target enzymes (e.g., Pf-dihydroorotate dehydrogenase for antimalarial activity ) or cancer cell lines (e.g., IC50 determination ).
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes and guide substituent prioritization .
Q. How can contradictory data in synthetic yields or regioselectivity be systematically addressed?
Discrepancies often arise from reaction conditions:
- Catalyst effects : Acidic vs. basic catalysts may favor different cyclization pathways. For example, HCl in ethanol promotes pyrimidine ring closure, while NaHCO3 favors pyrazole intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors but may increase side reactions .
- Temperature control : Lower temperatures (e.g., 60°C) reduce decomposition but prolong reaction times. Kinetic studies (e.g., TLC monitoring) identify optimal time points .
Resolution : Design a fractional factorial experiment varying catalysts, solvents, and temperatures to isolate critical factors .
Q. What mechanistic hypotheses explain the compound’s activity as a purine analog, and how can target engagement be validated?
Pyrazolo[1,5-a]pyrimidines mimic purines, interfering with nucleotide metabolism:
- Antimetabolite activity : Competes with ATP/GTP in kinase or dehydrogenase binding pockets .
- Enzyme inhibition : Trifluoromethyl groups at position 2 enhance selectivity for Pf-dihydroorotate dehydrogenase in malaria parasites .
Validation strategies : - Isothermal titration calorimetry (ITC) : Quantify binding affinity to purified enzymes.
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein stability shifts upon compound treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
